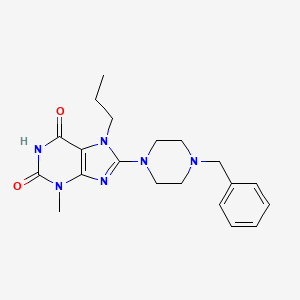
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione, also known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Mechanism Of Action
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's mechanism of action is unique compared to other stimulants. It acts as a dopamine reuptake inhibitor and a partial agonist of the D1 dopamine receptor. This unique mechanism of action may explain 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's ability to enhance cognitive function without producing the adverse effects associated with other stimulants.
Biochemical and Physiological Effects:
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and cognitive function. Additionally, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's unique mechanism of action and potential therapeutic applications make it an attractive candidate for preclinical studies. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers. Additionally, the lack of clinical data on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's safety and efficacy in humans limits its potential for therapeutic use.
Future Directions
Future research on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione should focus on its safety and efficacy in humans. Clinical trials are needed to determine the optimal dose and duration of treatment for various neurological disorders. Additionally, further studies are needed to investigate 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's potential for use in combination with other therapies, such as dopamine agonists or antidepressants. Finally, studies on the long-term effects of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione on cognitive function and neuroplasticity are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 3-methyl-7-propylxanthine. The resulting product is then subjected to a series of purification steps to obtain pure 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function, making it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLNJFMMNZYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-benzylpiperazinyl]-7-propyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
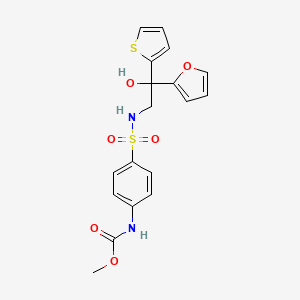
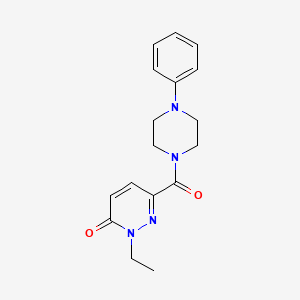
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)
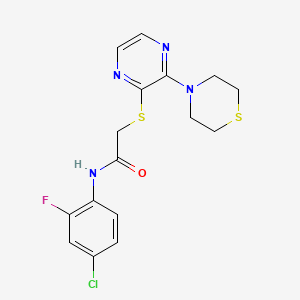
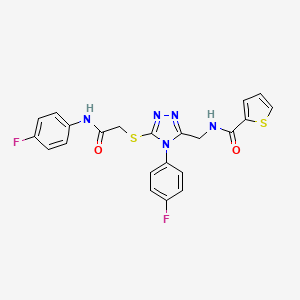

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)
![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)
